

Application Notes and Protocols: Solvolysis of Neopentyl Tosylate in Protic Solvents

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | Neopentyl tosylate | |
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Introduction

The solvolysis of **neopentyl tosylate** is a classic example in physical organic chemistry that demonstrates the significant role of steric hindrance and carbocation rearrangement in nucleophilic substitution reactions. Due to the bulky neopentyl group, the direct SN2 displacement of the tosylate leaving group is sterically hindered. Consequently, the reaction proceeds through a rate-determining ionization to form a primary carbocation, which then rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement dictates the product distribution, leading primarily to rearranged substitution and elimination products.[1] Understanding the kinetics and mechanism of this reaction in different protic solvents is crucial for predicting reaction outcomes and designing synthetic routes involving sterically hindered substrates.

These application notes provide a comprehensive overview of the solvolysis of **neopentyl tosylate** in various protic solvents, including quantitative data, detailed experimental protocols, and mechanistic diagrams.

Data Presentation

The solvolysis of **neopentyl tosylate** is characterized by its slow reaction rates and propensity for rearrangement.[1] While specific rate constants for **neopentyl tosylate** across a range of



protic solvents and temperatures are not readily available in a single comprehensive study, a comparative analysis of its reactivity has been conducted.

Table 1: Relative Rates of Solvolysis of Primary Tosylates at 25°C

| Substrate | Relative Rate in Ethanol | Relative Rate in Acetic Acid | Relative Rate in Formic Acid |
|--------------------|-----------------------------|---------------------------------|---------------------------------|
| Methyl Tosylate | 4000 | 10 | 0.56 |
| Ethyl Tosylate | 1750 | 9 | 1.0 |
| Isobutyl Tosylate | 80 | 2.8 | 1.22 |
| Neopentyl Tosylate | 1 | 1 | 1.0 |

Data adapted from Winstein and coworkers' studies.[2]

For comparative purposes, the solvolysis of neopentyl chloroformate, which also exhibits rearrangement, has been studied in detail. The following table provides specific rate constants and activation parameters for its solvolysis.

Table 2: Solvolysis of Neopentyl Chloroformate at 45.0 °C and Activation Parameters

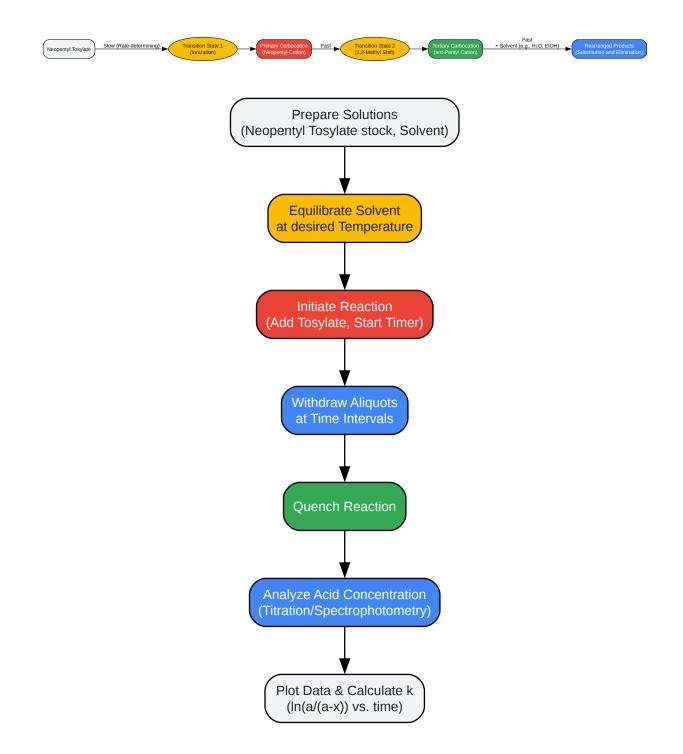
| Solvent | k (s ⁻¹) at 45.0 °C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---------------|---------------------------------|----------------|-----------------|
| 100% Ethanol | 1.44 x 10 ⁻⁵ | 12.9 | -38.8 |
| 100% Methanol | 1.14 x 10 ⁻⁵ | 13.5 | -37.4 |
| 80% Ethanol | 0.93 x 10 ⁻⁵ | 20.0 | -15.8 |
| 70% TFE | 0.89 x 10 ⁻⁵ | - | - |
| 70% HFIP | 0.87 x 10 ⁻⁵ | - | - |

Data from a study on neopentyl chloroformate solvolysis.[3][4][5] TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.

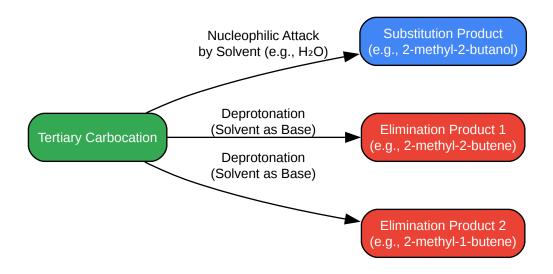


Mechanistic Pathway

The solvolysis of **neopentyl tosylate** proceeds through a carbocationic intermediate that undergoes rearrangement. This pathway is a classic example of anchimeric assistance not from a neighboring group in the traditional sense, but rather the migration of a methyl group to stabilize the forming positive charge.







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